molecular formula C16H13N5OS B10923299 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10923299
M. Wt: 323.4 g/mol
InChI Key: JMPZPZXYQLXEDQ-UHFFFAOYSA-N
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Description

4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinazoline Moiety: This step involves the condensation of the triazole intermediate with a quinazoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Where the reactions are carried out in a stepwise manner.

    Continuous Flow Processing: Where the reactions are carried out in a continuous manner to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the reduction of the triazole ring or the quinazoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is unique due to its specific structural features, such as the pyridylmethylsulfanyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-methyl-1-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C16H13N5OS/c1-20-14(22)12-7-2-3-8-13(12)21-15(20)18-19-16(21)23-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3

InChI Key

JMPZPZXYQLXEDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=N4

Origin of Product

United States

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